![molecular formula C18H21F3N6O B5479953 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5479953.png)
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 can be any organic groups . In this case, R1 is “2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl” and R2 is “3-(trifluoromethyl)phenyl”. The presence of pyrimidine and pyrrolidine rings suggests that this compound might be used in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting two larger structures: a pyrimidine ring attached to a pyrrolidine ring on one side, and a phenyl ring substituted with a trifluoromethyl group on the other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea linkage, the pyrimidine and pyrrolidine rings, and the trifluoromethyl group . Each of these functional groups can participate in different types of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)13-4-3-5-14(10-13)26-17(28)23-7-6-22-15-11-16(25-12-24-15)27-8-1-2-9-27/h3-5,10-12H,1-2,6-9H2,(H,22,24,25)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQGOBJJCQLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5479873.png)
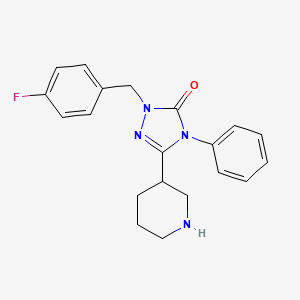
![7-tert-butyl-5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5479883.png)
![(3S)-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5479890.png)
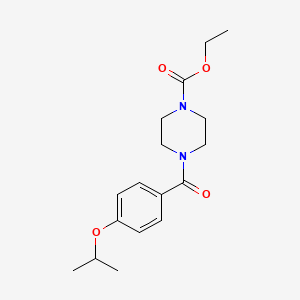
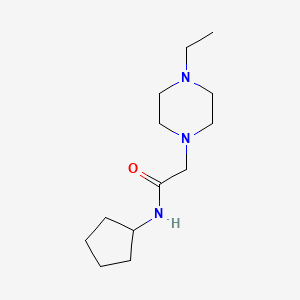
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5479909.png)
![N~4~-cyclopropyl-7-[4-(1H-imidazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5479912.png)
![N-[2-(allyloxy)-5-bromobenzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5479920.png)
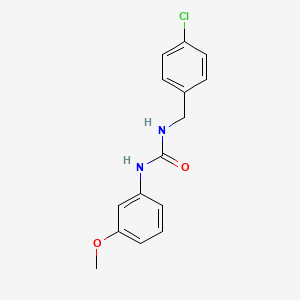
![6-(4,4-dimethylpiperidin-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5479928.png)
![6-chloro-3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B5479929.png)
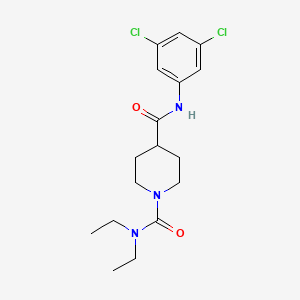
![[1-(2-methyl-3-phenyl-2-propen-1-yl)-2-piperidinyl]methanol](/img/structure/B5479955.png)
